molecular formula C7H12N4 B8652141 N-(pyrazinylmethyl)ethylenediamine

N-(pyrazinylmethyl)ethylenediamine

Cat. No.: B8652141
M. Wt: 152.20 g/mol
InChI Key: MAQFCFYHXUCOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Pyrazinylmethyl)ethylenediamine is an ethylenediamine derivative featuring a pyrazinylmethyl substituent. Ethylenediamine (1,2-diaminoethane) serves as a versatile scaffold in medicinal and industrial chemistry due to its bifunctional amine groups, which enable diverse chemical modifications.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

N'-(pyrazin-2-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C7H12N4/c8-1-2-9-5-7-6-10-3-4-11-7/h3-4,6,9H,1-2,5,8H2

InChI Key

MAQFCFYHXUCOMY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CNCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Substituent Molecular Formula Key Functional Groups
N-(Pyrazinylmethyl)ethylenediamine Pyrazinylmethyl C₇H₁₂N₄ Ethylenediamine, pyrazine ring
N-Ethylethylenediamine Ethyl C₄H₁₂N₂ Ethylenediamine, alkyl chain
N-(1-Naphthyl)ethylenediamine 1-Naphthyl C₁₂H₁₄N₂ Ethylenediamine, aromatic ring
N-Phenylethylenediamine Phenyl C₈H₁₂N₂ Ethylenediamine, benzene ring
Hydroxyethyl ethylenediamine 2-Hydroxyethyl C₄H₁₂N₂O Ethylenediamine, hydroxyl group
N-[2-(Piperazin-1-yl)ethyl]ethylenediamine Piperazinyl-ethyl C₈H₂₀N₄ Ethylenediamine, piperazine ring

Key Observations :

  • Pyrazinyl vs.
  • Hydrogen Bonding : The hydroxyethyl derivative (C₄H₁₂N₂O) has enhanced hydrogen-bonding capacity due to the hydroxyl group, whereas the pyrazinylmethyl group may participate in weaker dipole interactions .

Physical and Chemical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility
N-Ethylethylenediamine - 128–130 Water, oxygenated solvents
N-(1-Naphthyl)ethylenediamine 183–186 262–264 Limited (aromatic bulk)
Hydroxyethyl ethylenediamine - - Polar solvents (ethanol, water)
This compound (Inferred) Moderate (~150–200) High (>250) Polar aprotic solvents (DMF, DMSO)

Key Observations :

  • Solubility Trends : Bulky substituents like naphthyl reduce solubility in polar solvents, while polar groups (e.g., hydroxyethyl) enhance it. The pyrazinylmethyl group likely offers intermediate solubility due to its heteroaromatic nature .

Key Observations :

  • Pharmaceutical Potential: Ethylenediamine derivatives with heterocyclic groups (e.g., piperazinyl or pyrazinyl) are common in antimycobacterial and antifungal agents. Pyrazinylmethyl groups may enhance target binding in drug design .
  • Analytical Chemistry : N-(1-Naphthyl)ethylenediamine is used in nitrosation-based assays, whereas pyrazinylmethyl derivatives could serve as tags in chromatography or mass spectrometry .

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